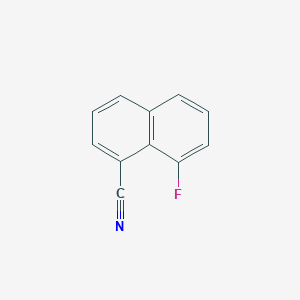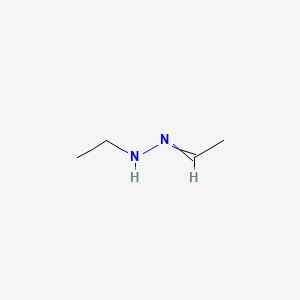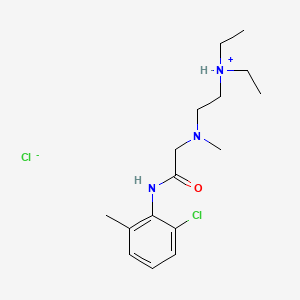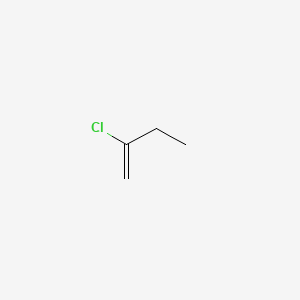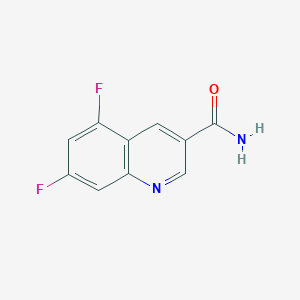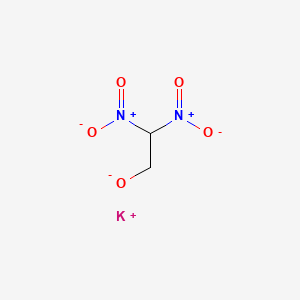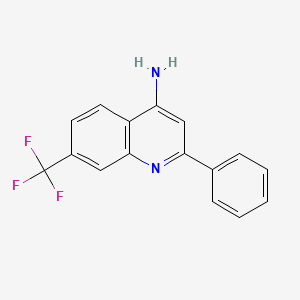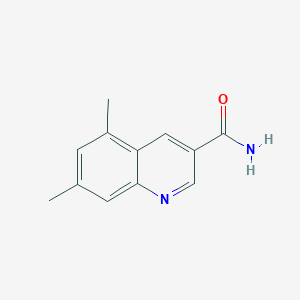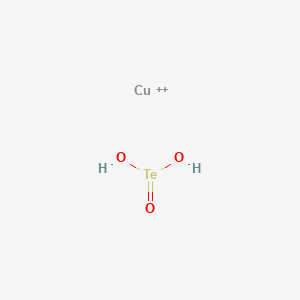![molecular formula C13H15NO3 B13741488 N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide CAS No. 398453-25-3](/img/structure/B13741488.png)
N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]-: is a synthetic compound characterized by the presence of an acetamide group attached to a butenyl chain, which is further connected to a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of palladium or other transition metal catalysts to facilitate reactions.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to dissolve reactants and control reaction rates.
Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of saturated acetamide derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
科学的研究の応用
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to modulate microtubule assembly and induce apoptosis in cancer cells.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The compound exerts its effects primarily through the modulation of microtubule assembly. It can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
類似化合物との比較
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine and butanamine structure.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Similar structure but lacks the acetamide group.
Uniqueness
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- is unique due to its specific combination of the benzodioxole moiety with the butenyl chain and acetamide group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
398453-25-3 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
N-[1-(1,3-benzodioxol-5-yl)but-1-enyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(14-9(2)15)10-5-6-12-13(7-10)17-8-16-12/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChIキー |
STHLDCAVWACJKE-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C1=CC2=C(C=C1)OCO2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



